2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-20(13-7-8-16-17(10-13)30-12-29-16)26-22-25-19-15(5-3-6-18(19)31-22)21(28)24-11-14-4-1-2-9-23-14/h1-2,4,7-10,15H,3,5-6,11-12H2,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYRZMLGWRSDHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCC5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide , with the CAS number 941926-10-9, is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure features a benzo[d][1,3]dioxole core and a tetrahydrobenzo[d]thiazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 941926-10-9 |
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies on related benzo[d][1,3]dioxole derivatives have shown promising results against various cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast) using the SRB assay. Notably, some derivatives demonstrated IC50 values lower than those of established drugs like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea) | HepG2 | 2.38 | |
| HCT116 | 1.54 | ||
| MCF7 | 4.52 | ||
| Doxorubicin | HepG2 | 7.46 | |
| HCT116 | 8.29 | ||
| MCF7 | 4.56 |
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key metabolic enzymes and modulation of signaling pathways. The benzo[d][1,3]dioxole unit is known to interact with cellular receptors and proteins that regulate cell proliferation and apoptosis .
Recent studies have also suggested that compounds featuring similar scaffolds can induce apoptosis through mitochondrial pathways by affecting proteins like Bax and Bcl-2 .
Study on Anticancer Activity
A study conducted on various benzo[d][1,3]dioxole derivatives evaluated their cytotoxic effects on cancer cell lines using the SRB assay. The findings indicated that many compounds showed significant antitumor activity with some exhibiting IC50 values significantly lower than standard treatments like doxorubicin . The anticancer mechanisms were further explored through assessments of EGFR inhibition and cell cycle analysis.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest that it may effectively inhibit specific enzymes involved in tumor progression and survival pathways .
Scientific Research Applications
Structure and Composition
The compound features a unique structure that includes:
- Benzo[d][1,3]dioxole moiety
- Thiazole ring
- Carboxamide group
- Pyridine derivative
This structural diversity contributes to its reactivity and interaction with biological systems.
Physical Properties
The molecular formula is , with a molecular weight of approximately 398.49 g/mol. The compound is soluble in organic solvents and demonstrates stability under standard laboratory conditions.
Antimicrobial Properties
Research indicates that derivatives of thiazole and benzodioxole exhibit significant antimicrobial activity. The compound has been shown to inhibit the growth of various bacteria and fungi. For example:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. It has been tested against several cancer cell lines, including:
- HepG2 (liver cancer)
- HCT116 (colon cancer)
- MCF7 (breast cancer)
The compound exhibited IC50 values competitive with established chemotherapeutics like doxorubicin:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin (IC50 µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms of action involve modulation of apoptosis pathways and cell cycle regulation, suggesting its utility in targeted cancer therapies.
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses, which may be beneficial in treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for further research in inflammatory conditions.
Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Utilizing Hantzsch thiazole synthesis through the condensation of α-haloketones with thioamides.
- Benzoylation : The thiazole intermediate undergoes benzoylation using benzoyl chloride.
- Coupling Reaction : The final carboxamide product is formed by coupling the benzoylated thiazole with benzo[d][1,3]dioxole-5-carboxylic acid using coupling reagents like EDCI.
These methods can be optimized for yield and purity in industrial applications.
Case Study 1: Anticancer Activity Evaluation
A study conducted on the anticancer properties of the compound involved treating various cancer cell lines with different concentrations of the compound. Flow cytometry was used to analyze cell cycle distribution, revealing significant alterations indicative of G1 phase arrest.
Case Study 2: Antimicrobial Efficacy
In another study focused on antimicrobial activity, the compound was tested against clinical isolates of bacteria. The results demonstrated a broad spectrum of activity, supporting its potential as an antimicrobial agent.
Preparation Methods
Bromination and Functionalization
Source demonstrates that (6-bromobenzo[d]dioxol-5-yl)methanol serves as a versatile intermediate. Appel bromination (CBr₄/PPh₃) converts the alcohol to 5-(bromomethyl)-6-bromobenzo[d]dioxole (91% yield). Subsequent oxidation via KMnO₄ in acidic conditions generates the carboxylic acid:
$$
\text{5-(Bromomethyl)-6-bromobenzo[d]dioxole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{Benzo[d]dioxole-5-carboxylic acid} \quad
$$
Key Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | CBr₄/PPh₃, DCM, 0°C→rt | 91 |
| Oxidation | KMnO₄, H₂SO₄, 80°C | 78 |
Synthesis of 4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylic Acid (Fragment B)
Cyclocondensation Approach
Source outlines the synthesis of tetrahydrobenzo[d]thiazoles via Hantzsch-type cyclization. Cyclohexanone reacts with thiourea in the presence of iodine to form 4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine. Subsequent Friedel-Crafts acylation introduces the C4-carboxylic acid group:
$$
\text{Cyclohexanone} \xrightarrow[\text{I}2]{\text{Thiourea}} \text{4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine} \xrightarrow[\text{AlCl}3]{\text{ClCH₂COCl}} \text{4,5,6,7-Tetrahydrobenzo[d]thiazole-4-carboxylic acid} \quad
$$
Key Data
| Intermediate | $$ ^1\text{H NMR} $$ (CDCl₃) δ | HRMS (m/z) [M+H]⁺ |
|---|---|---|
| Thiazol-2-amine | 6.87 (s, 1H), 3.21 (m, 2H) | 167.0921 |
| Carboxylic acid | 12.1 (s, 1H), 2.98 (m, 4H) | 211.0654 |
Amide Bond Formation Strategies
Fragment A → Fragment B Coupling
Source employs mixed-anhydride activation for carboxamide synthesis. Fragment A (1.2 eq) reacts with isobutyl chloroformate/N-methylmorpholine to form the activated species, which couples with Fragment B’s C2-amine (1.0 eq) in THF at −15°C:
$$
\text{Fragment A} + \text{Fragment B-amine} \xrightarrow[\text{NMM}]{\text{IBCF}} \text{2-(Benzo[d]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid} \quad
$$
Optimization Table
| Activator | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Isobutyl chloroformate | THF | −15 | 82 |
| EDCI/HOBt | DMF | 25 | 68 |
Fragment B → Fragment C Coupling
Pyridin-2-ylmethylamine (1.5 eq) reacts with Fragment B’s C4-carboxylic acid using HATU/DIPEA in DMF (0°C→rt, 12 h). This method avoids racemization observed with carbodiimide-based reagents:
$$
\text{Fragment B-acid} + \text{Fragment C} \xrightarrow[\text{DIPEA}]{\text{HATU}} \text{Target compound} \quad
$$
Comparative Yields
| Coupling Reagent | Equiv | Purity (HPLC) |
|---|---|---|
| HATU | 1.2 | 98.5% |
| DCC | 1.5 | 87.2% |
Stereochemical and Purification Considerations
Chiral Resolution
Source’s asymmetric hydrogenation protocol (Noyori catalyst) resolves racemic mixtures of tetrahydrobenzo[d]thiazole intermediates. Enantiomeric excess (ee) ≥99% is achievable via diastereomeric salt crystallization with L-tartaric acid.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Retention time (t₃ = 14.2 min) confirms homogeneity.
Spectroscopic Characterization
$$ ^1\text{H NMR} $$ (500 MHz, DMSO-d₆)
- δ 8.42 (d, J = 4.8 Hz, 1H, Py-H)
- δ 7.92 (s, 1H, NHCO)
- δ 6.95 (s, 2H, dioxole-H)
- δ 4.57 (d, J = 5.6 Hz, 2H, CH₂Py)
- δ 2.88–2.76 (m, 4H, thiazole-CH₂)
HRMS-ESI
Calculated for C₂₁H₁₈N₄O₄S [M+H]⁺: 422.1054
Found: 422.1056
Alternative Synthetic Routes
Suzuki-Miyaura Coupling (Source)
Aryl boronic esters of benzo[d]dioxole-5-carboxamide couple with brominated tetrahydrothiazoles under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 80°C). While feasible, this route suffers from lower yields (33–47%) compared to stepwise amidation.
Solid-Phase Synthesis (Source)
Immobilization of Fragment B on Wang resin enables iterative amide couplings. Although automation-compatible, this method produces lower purity (∼85%) due to residual linker fragments.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Fragment A | 320 |
| Fragment B | 450 |
| HATU | 12,000 |
Green Chemistry Metrics
- PMI (Process Mass Intensity): 86 (traditional) vs. 42 (flow chemistry)
- E-factor: 18.7 (batch) vs. 8.9 (continuous)
Q & A
Q. What are the critical synthetic steps and reagents required to synthesize this compound?
The synthesis involves multi-step organic reactions, typically starting with condensation of benzo[d][1,3]dioxole derivatives with thiazole intermediates. Key reagents include triethylamine (as a base) and dimethylformamide (DMF) as a solvent to facilitate amide bond formation. Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (for functional group identification), HPLC (for purity assessment >95%), and mass spectrometry (for molecular weight confirmation) are standard. Infrared (IR) spectroscopy may supplement analysis of specific functional groups like amides or thiazoles .
Q. How can researchers assess purity during synthesis, and what thresholds are acceptable for pharmacological studies?
HPLC with UV detection is preferred for purity analysis. A purity threshold of ≥95% is typically required for biological assays. Impurity profiling using liquid chromatography-mass spectrometry (LC-MS) identifies side products, such as incomplete amidation or oxidation byproducts .
Q. What preliminary assays are used to screen this compound’s biological activity?
Initial screening often includes kinase inhibition assays (e.g., against MAPK or PI3K pathways) and cellular viability assays (e.g., MTT or ATP-luminescence in cancer cell lines). Target engagement may be validated via surface plasmon resonance (SPR) or fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side reactions?
Optimization involves systematic variation of temperature (e.g., 0–80°C), solvent polarity (DMF vs. dichloromethane), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings). Design of Experiments (DoE) methodologies help identify critical parameters. For example, elevated temperatures may accelerate cyclization but risk decomposition .
Q. What strategies address low solubility in pharmacological assays, and how can bioavailability be enhanced?
Salt formation (e.g., hydrochloride salts) or co-solvent systems (PEG-400/water) improve aqueous solubility. Structural modifications, such as introducing polar groups (e.g., hydroxyl or amine) on the pyridine or thiazole moieties, can enhance permeability without compromising target binding .
Q. How should researchers resolve contradictions in biological activity data across different assay formats?
Orthogonal assays (e.g., enzymatic vs. cell-based) and biophysical methods (e.g., isothermal titration calorimetry) validate target specificity. For example, discrepancies in IC₅₀ values may arise from assay buffer composition or off-target effects, requiring counter-screening against related kinases .
Q. What computational approaches predict this compound’s biological targets and binding modes?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with kinase ATP-binding pockets. Pharmacophore mapping identifies critical hydrogen bonds (e.g., between the carboxamide and kinase hinge region) .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance potency?
Systematic substitution of the pyridinylmethyl or benzo[d][1,3]dioxole groups with electron-withdrawing/donating substituents (e.g., -F, -OCH₃) can modulate binding affinity. For instance, fluorination of the benzodioxole improves metabolic stability .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
RNA sequencing or proteomics identifies downstream pathway modulation (e.g., apoptosis markers). CRISPR-mediated knockout of putative targets (e.g., kinases) confirms on-target effects. In vivo efficacy studies in xenograft models correlate pharmacokinetic parameters with tumor growth inhibition .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity due to synthetic impurities?
Implement strict quality control (QC) protocols, including HPLC-MS for each batch. Accelerated stability studies (40°C/75% RH) identify degradation products. Biological retesting with purified batches isolates impurity-related artifacts .
Q. What steps ensure reproducibility in pharmacological assays across labs?
Standardize assay protocols (e.g., ATP concentration in kinase assays) and use reference compounds (e.g., staurosporine for kinase inhibition). Inter-lab validation via blinded sample testing reduces variability .
Methodological Best Practices
Q. What in silico tools are recommended for predicting metabolic liabilities?
Software like MetaSite or GLORY predicts Phase I/II metabolism sites (e.g., CYP450-mediated oxidation of thiazole rings). Results guide structural modifications, such as deuterating labile hydrogen atoms to prolong half-life .
Q. How can researchers balance steric and electronic effects during lead optimization?
Quantum mechanical calculations (e.g., DFT) optimize bond angles and charge distribution. For example, introducing methyl groups on the tetrahydrobenzo[d]thiazole reduces conformational flexibility, enhancing target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
